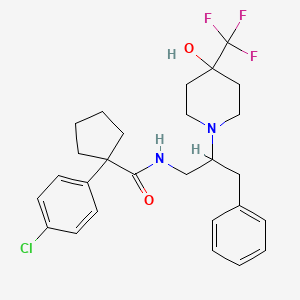
PF-06679142
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-06679142 is a small molecule drug developed by Pfizer Inc. It is known for its potent activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The compound has shown promising results in preclinical studies, particularly in the context of diabetic nephropathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PF-06679142 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an indole core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PF-06679142 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
PF-06679142 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.
Biology: Investigated for its role in cellular energy homeostasis and metabolic regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetic nephropathy and other metabolic disorders.
Mécanisme D'action
PF-06679142 exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. AMPK activation leads to the phosphorylation of various downstream targets involved in metabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The molecular targets and pathways involved include the phosphorylation of acetyl-CoA carboxylase and the inhibition of mammalian target of rapamycin (mTOR) signaling .
Comparaison Avec Des Composés Similaires
PF-06679142 is unique in its potent and selective activation of AMPK. Similar compounds include:
PF-06409577: Another AMPK activator with a similar indole core structure.
PF-06885249: A related compound with robust AMPK activation and desirable pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific biological activities, highlighting the uniqueness of this compound in terms of its potency and selectivity .
Propriétés
Numéro CAS |
1467059-66-0 |
|---|---|
Formule moléculaire |
C20H17F2NO3 |
Poids moléculaire |
357.3568 |
Nom IUPAC |
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid |
InChI |
InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1 |
Clé InChI |
JQJNGAWEMYQJIQ-INIZCTEOSA-N |
SMILES |
O=C(C1=CNC2=C1C(F)=C(C3=CC=C([C@@H]4CCCCO4)C=C3)C(F)=C2)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-06679142; PF06679142; PF 06679142; PF-6679142; PF6679142; PF 6679142; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



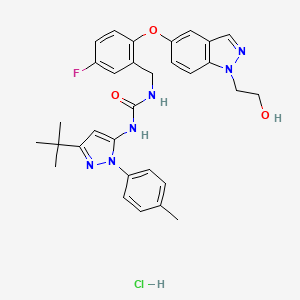
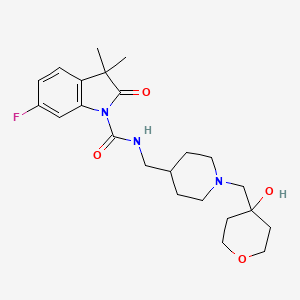
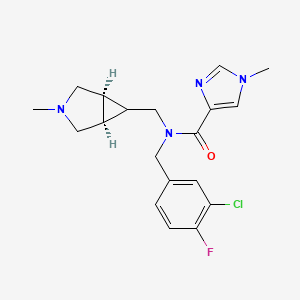
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

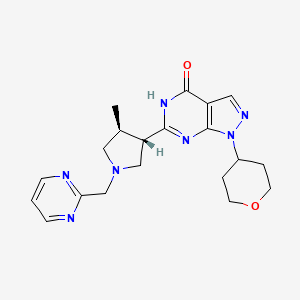
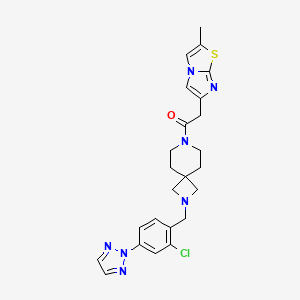
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)
